molecular formula C10H16O4 B2424927 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid CAS No. 2155855-94-8

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Cat. No. B2424927
CAS RN: 2155855-94-8
M. Wt: 200.234
InChI Key: ABJBVSOIDOQQRW-UHFFFAOYSA-N
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Description

“4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid” is a chemical compound with the CAS Number: 2155855-94-8 . It has a molecular weight of 200.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI Code for “4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid” is 1S/C10H16O4/c1-14-10(13)8-4-2-3-7(5-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid” is a liquid at room temperature . It is slightly soluble in water .

Scientific Research Applications

Structural and Conformational Studies

  • The compound 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid and its derivatives have been a subject of structural and conformational studies. The cyclohexanone ring in related compounds is found to adopt a distorted chair conformation, with specific groups occupying axial and equatorial positions. This conformational arrangement is essential for understanding the compound's chemical behavior and potential interactions in various reactions (Buñuel et al., 1996), (Buñuel et al., 1997).

Cycloaddition Reactions

  • The compound has been studied in the context of cycloaddition reactions, which are pivotal in synthetic organic chemistry for constructing complex cyclic structures. Specifically, the cycloaddition reaction of 3-methoxycabonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene has been explored under various conditions, showcasing the compound's reactivity and potential for creating complex molecular architectures (Yasunami et al., 1992).

Enzymatic Desymmetrization

  • The compound has been utilized in enzymatic desymmetrization processes to create specific chiral centers. This process is crucial in the synthesis of biologically active molecules, highlighting the compound's role in the synthesis of complex organic molecules with high specificity (Goswami & Kissick, 2009).

Chemical Functionalization

  • The compound's derivatives have been subject to studies focusing on chemical functionalization, such as the catalyzed functionalization of saturated hydrocarbons with CO to carboxylic acids and esters. This process is essential for modifying hydrocarbons to more functionalized and valuable chemical products (Asadullah et al., 2000).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxycarbonylcycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-14-10(13)8-4-2-3-7(5-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJBVSOIDOQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

CAS RN

2155855-94-8
Record name 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid
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